5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
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Overview
Description
5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(allyloxy)benzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-5-amine to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzyl isothiocyanate under basic conditions to yield the final thiazolidinone product.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and thioxothiazolidinone moieties.
Reduction: Reduction reactions can occur at the pyrazole ring and the thioxothiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound has shown promise as a potential therapeutic agent. Studies have indicated its potential in inhibiting certain enzymes and pathways involved in diseases such as cancer and inflammation.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for further drug development.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxybenzylidene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
- 5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-((3-(4-(Allyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one stands out due to its allyloxy substituent, which can undergo unique chemical reactions and provide additional sites for functionalization. This makes it a more versatile compound for various applications in research and industry.
Properties
CAS No. |
623933-21-1 |
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Molecular Formula |
C30H25N3O2S2 |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O2S2/c1-3-17-35-26-15-13-23(14-16-26)28-24(20-33(31-28)25-7-5-4-6-8-25)18-27-29(34)32(30(36)37-27)19-22-11-9-21(2)10-12-22/h3-16,18,20H,1,17,19H2,2H3/b27-18- |
InChI Key |
LVJQFXSPPSCDQV-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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